1,2,3,4,5,6-Hexabromocyclohexane (CAS 1837-91-8), historically and commercially referred to by the misnomer 'benzene hexabromide', is a highly halogenated cycloaliphatic compound primarily procured as a potent, cell-permeable biochemical tool known as JAK2 Inhibitor II. Unlike broad-spectrum ATP-competitive kinase inhibitors, this compound uniquely targets a solvent-accessible cavity (pocket 36) adjacent to the activation loop of Janus kinase 2 (JAK2), directly suppressing ligand-induced autophosphorylation [1]. Characterized by extreme hydrophobicity (LogP ~5.01) and a high degree of structural stability, it requires specific formulation in organic solvents such as DMSO for in vitro applications [2]. Its primary value to industrial and academic buyers lies in its ability to dissect JAK2/STAT signaling pathways without the confounding off-target effects typical of earlier generation inhibitors [1].
Procuring generic JAK inhibitors like AG490 as a substitute for 1,2,3,4,5,6-hexabromocyclohexane often leads to compromised assay reproducibility, particularly in oxidative stress and neuroinflammation models. AG490 exhibits significant JAK2-independent antioxidant properties, directly reducing reactive oxygen species (ROS) and masking true STAT1 activation dynamics [1]. In contrast, CAS 1837-91-8 lacks this intrinsic ROS-scavenging artifact, providing a clean blockade of JAK2[1]. Furthermore, buyers must avoid confusion with hexabromobenzene (CAS 87-82-1); despite the archaic 'benzene hexabromide' synonym, the planar aromatic structure of hexabromobenzene cannot dock into the sp3-dependent 3D geometry of JAK2's pocket 36, rendering it biologically inert for kinase assays [2].
In comparative glial cell assays stimulated by H2O2, the standard inhibitor AG490 confounded results by acting as a direct antioxidant, artificially reducing ROS formation and lipid peroxidation independently of JAK2. In contrast, 1,2,3,4,5,6-hexabromocyclohexane (JAK2 Inhibitor II) successfully blocked H2O2-induced STAT1 phosphorylation without altering baseline ROS levels [1].
| Evidence Dimension | ROS reduction (Off-target effect) |
| Target Compound Data | CAS 1837-91-8 (No reduction in ROS formation) |
| Comparator Or Baseline | AG490 (Significant, JAK2-independent ROS reduction) |
| Quantified Difference | CAS 1837-91-8 isolates JAK2 signaling with 0% interference in baseline ROS generation. |
| Conditions | H2O2-stimulated mixed glia and microsomal preparations. |
Buyers conducting redox or neuroinflammation assays must select CAS 1837-91-8 to avoid false-positive antioxidant artifacts associated with AG490.
1,2,3,4,5,6-Hexabromocyclohexane provides highly predictable, dose-dependent inhibition of JAK2 autophosphorylation by binding to pocket 36. In vitro validation demonstrates that a 16-hour exposure at 1 μM reduces JAK2 tyrosine autophosphorylation by approximately 50%, while a 50 μM concentration virtually abolishes all kinase activity[1].
| Evidence Dimension | JAK2 autophosphorylation levels |
| Target Compound Data | ~50% reduction at 1 μM; >95% reduction at 50 μM |
| Comparator Or Baseline | Vehicle control (100% baseline kinase activity) |
| Quantified Difference | Up to >95% suppression of ligand-mediated activation at 50 μM. |
| Conditions | BSC-40 cells treated with growth hormone (250 ng/mL) for 16 hours. |
Provides researchers with a precise, validated working concentration range (1–50 μM) for establishing reproducible cell-based kinase assays.
A critical procurement metric for small-molecule inhibitors is the separation between the effective inhibitory concentration and the onset of cellular toxicity. 1,2,3,4,5,6-Hexabromocyclohexane exhibits no measurable cytotoxicity at concentrations up to 100 μM, providing a therapeutic window that is at least twice the concentration required for complete kinase inhibition (50 μM) [1].
| Evidence Dimension | Cellular viability threshold |
| Target Compound Data | CAS 1837-91-8 (Non-cytotoxic at 100 μM) |
| Comparator Or Baseline | Fully inhibitory dose (50 μM) |
| Quantified Difference | >2x safety margin between complete target inhibition and cytotoxic onset. |
| Conditions | Cell viability measured by propidium iodide exclusion assay. |
Ensures that observed phenotypic changes in downstream assays are strictly due to target inhibition rather than generalized chemical toxicity.
Due to its highly brominated aliphatic structure (LogP 5.01), 1,2,3,4,5,6-hexabromocyclohexane is highly stable at room temperature, allowing for ambient shipping without degradation. While it is insoluble in aqueous media, it readily achieves a standardized 10 mM stock concentration in DMSO with gentle warming, which can be stored at -20°C for extended periods [1].
| Evidence Dimension | Storage and formulation stability |
| Target Compound Data | CAS 1837-91-8 (Ambient shipping stable; 10 mM DMSO solubility) |
| Comparator Or Baseline | Labile peptide-based kinase inhibitors (Require strict cold-chain logistics) |
| Quantified Difference | Elimination of dry-ice shipping requirements while maintaining high stock solubility. |
| Conditions | Standard laboratory formulation and ambient transit conditions. |
Lowers procurement logistics costs and simplifies compound management for high-throughput screening facilities.
Because 1,2,3,4,5,6-hexabromocyclohexane lacks the ROS-scavenging artifacts of AG490, it is the optimal procurement choice for laboratories studying oxidative stress and neuroinflammation in glial cells. It allows researchers to definitively link H2O2-induced stress to STAT1 activation without altering the fundamental redox state of the cellular model [2].
As a compound that targets the solvent-accessible pocket 36 rather than the highly conserved ATP-binding site, this molecule serves as a critical baseline standard for structural biology and computational chemistry teams developing next-generation, non-ATP-competitive JAK2 inhibitors [1].
In hematological and oncological research involving the JAK2 V617F mutation, this compound is utilized to validate downstream translational targets, such as the cell cycle regulator CDC25A. Its high potency and low toxicity profile make it ideal for prolonged incubation studies required to observe protein expression changes [3].
Irritant